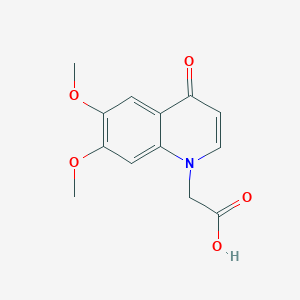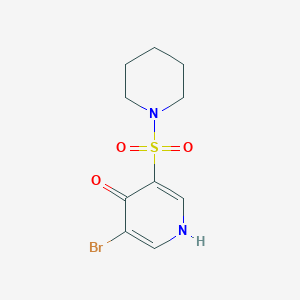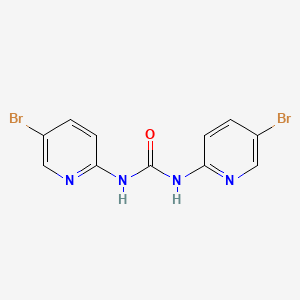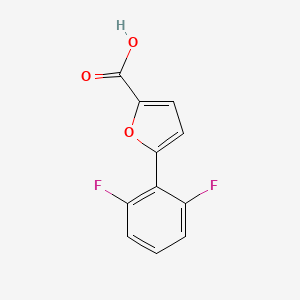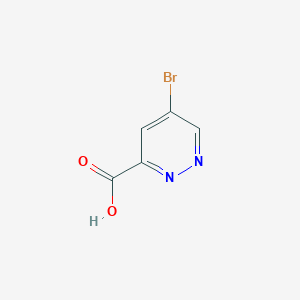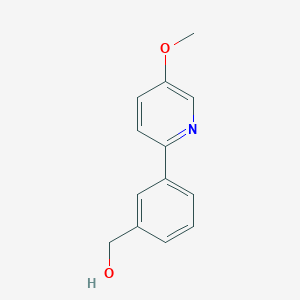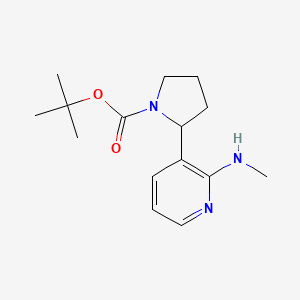
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrole ring, a pyridine ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.
化学反应分析
Types of Reactions
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
科学研究应用
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- Pyrrothiogatain
Uniqueness
2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H19N3O/c1-12-7-8-13(2)19(12)16-14(5-3-9-17-16)15-6-4-10-18(15)11-20/h3,5,7-9,11,15H,4,6,10H2,1-2H3 |
InChI 键 |
DHBNHRZPKIEJQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)

